Gossypol-pvp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

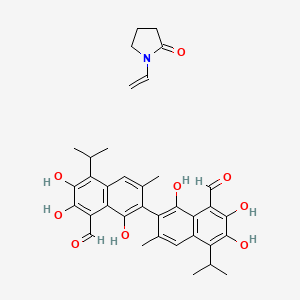

Gossypol-pvp is a supramolecular complex formed by the interaction of gossypol, a natural polyphenol, with polyvinylpyrrolidone, a synthetic polymer. Gossypol is known for its antiviral, antifertility, and anticancer properties, but it is practically insoluble in water. Polyvinylpyrrolidone, on the other hand, is a water-soluble polymer that enhances the solubility and bioavailability of hydrophobic compounds like gossypol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of gossypol-polyvinylpyrrolidone involves the solubilization of gossypol with polyvinylpyrrolidone. This process is achieved through the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . The optimal ratio for the formation of this complex is close to 2:1 (polyvinylpyrrolidone:gossypol), which results in a compact structure in an aqueous medium .

Industrial Production Methods

Industrial production of gossypol-polyvinylpyrrolidone involves the recovery of gossypol from cotton growing wastes and oil and fat industry by-products. The gossypol is then solubilized with polyvinylpyrrolidone under controlled conditions to form the water-soluble complex .

Analyse Des Réactions Chimiques

Types of Reactions

Gossypol-pvp primarily undergoes complexation reactions, where hydrogen bonding plays a crucial role. The complexation process can be described by the Langmuir monomolecular adsorption theory .

Common Reagents and Conditions

The primary reagents involved in the formation of gossypol-polyvinylpyrrolidone are gossypol and polyvinylpyrrolidone. The reaction conditions include controlled temperature and pH to facilitate the formation of hydrogen bonds between the two compounds .

Major Products Formed

The major product formed from the reaction between gossypol and polyvinylpyrrolidone is a water-soluble supramolecular complex that exhibits enhanced bioavailability and reduced toxicity compared to gossypol alone .

Applications De Recherche Scientifique

Anticancer Activity

Gossypol has been extensively studied for its anticancer properties. Research indicates that gossypol inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells. The gossypol-PVP complex enhances the solubility and bioavailability of gossypol, making it a promising candidate for cancer therapy. A systematic review highlighted its efficacy against various cancer types, including breast, colon, and lung cancers .

Key Findings:

- This compound complexes demonstrate improved pharmacokinetics.

- Clinical trials have shown manageable toxicity profiles .

- Ongoing research focuses on developing derivatives to enhance therapeutic outcomes.

Antifertility Agent

Historically, gossypol was investigated as a male contraceptive. Studies have shown that the dissolution rates of this compound complexes in aqueous solutions are significantly enhanced due to hydrogen bonding interactions, which may improve its efficacy as an antifertility agent .

Case Study:

In vitro studies demonstrated that this compound complexes effectively reduced sperm motility and viability, suggesting potential use in male contraceptive formulations.

Pest Control

Gossypol exhibits insecticidal properties, making it a candidate for pest control in agricultural practices. The incorporation of PVP improves the stability and efficacy of gossypol formulations against pests.

Research Insights:

- This compound formulations have been tested against common agricultural pests with promising results.

- Enhanced stability leads to prolonged effectiveness in field applications.

Development of Low-Gossypol Cotton Varieties

The genetic modification of cotton to produce ultra-low gossypol cottonseed (TAM66274) aims to reduce the levels of this compound in seeds while maintaining nutritional quality for human and animal consumption . This advancement allows for safer utilization of cottonseed products.

Nutritional Enhancements

Gossypol's presence in cottonseed limits its use in human food and animal feed due to its toxic effects. The development of this compound complexes may enable the safe inclusion of cottonseed derivatives in food products by mitigating toxicity while retaining nutritional benefits .

Key Findings:

- This compound complexes can potentially enhance the nutritional profile of cottonseed products.

- Studies confirm that low-gossypol varieties maintain their protein content while reducing anti-nutritional factors.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Anticancer agent | Improved solubility and bioavailability |

| Antifertility agent | Enhanced efficacy through complex formation | |

| Agricultural | Pest control | Increased stability and effectiveness |

| Low-gossypol varieties | Safer consumption for humans and livestock | |

| Food Science | Nutritional enhancements | Mitigation of toxicity while retaining nutrients |

Mécanisme D'action

The mechanism of action of gossypol-polyvinylpyrrolidone involves the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . This interaction enhances the solubility and bioavailability of gossypol, allowing it to exert its antiviral, antifertility, and anticancer effects more effectively . Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gossypol Schiff Bases: Modified forms of gossypol with enhanced antiviral activities.

Uniqueness

Gossypol-pvp is unique due to its enhanced water solubility and reduced toxicity compared to gossypol alone. The formation of a supramolecular complex with polyvinylpyrrolidone allows for better bioavailability and therapeutic efficacy .

Propriétés

Numéro CAS |

77111-05-8 |

|---|---|

Formule moléculaire |

C36H39NO9 |

Poids moléculaire |

629.7 g/mol |

Nom IUPAC |

1-ethenylpyrrolidin-2-one;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C30H30O8.C6H9NO/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2-7-5-3-4-6(7)8/h7-12,33-38H,1-6H3;2H,1,3-5H2 |

Clé InChI |

CZDZNZAJWBRTLE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |

SMILES canonique |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |

Synonymes |

gossypol-polyvinylpyrrolidone gossypol-PVP PVP-gossypol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.